molecular formula C8H6F2N2O B12885984 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12885984
M. Wt: 184.14 g/mol
InChI Key: GNRMWFXBIYXPGR-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a difluoromethoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethoxy group into the pyrrolo[2,3-b]pyridine scaffold. One common method involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a difluoromethylating agent under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene generated from difluoromethyl phenyl sulfone and a base .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the availability of difluoromethylating reagents and catalysts plays a crucial role in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium catalysts for cross-coupling reactions). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while cross-coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its absorption and interaction with cellular membranes .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

2-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-4-5-2-1-3-11-7(5)12-6/h1-4,8H,(H,11,12)

InChI Key

GNRMWFXBIYXPGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)OC(F)F)N=C1

Origin of Product

United States

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